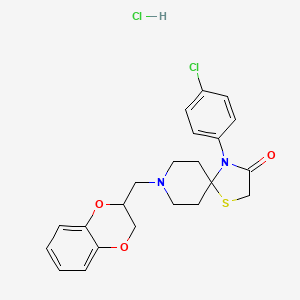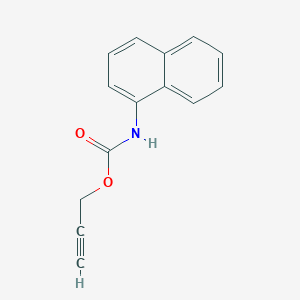
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is a chemical compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol It is characterized by the presence of three hydroxyl groups and two carboxylic acid groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethylbenzene (m-xylene) in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and acetaldehyde as a promoter. The reaction is carried out at a temperature of 120°C and a pressure of 0.6 MPa, resulting in a mixture of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid. The desired product is then separated and purified .
Industrial Production Methods
Industrial production of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- typically involves large-scale oxidation processes using similar conditions as described above. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has a similar structure but contains aldehyde groups instead of carboxylic acid groups.
1,3,5-Trihydroxybenzene:
Uniqueness
1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
27163-60-6 |
|---|---|
Formule moléculaire |
C8H6O7 |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
4,5,6-trihydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H,(H,12,13)(H,14,15) |
Clé InChI |
AUUUALDFSUAHQW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C(=O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

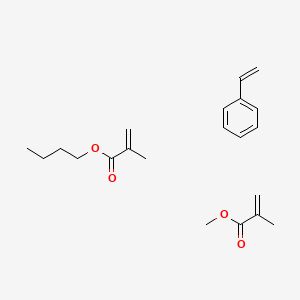
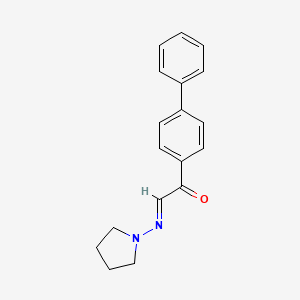
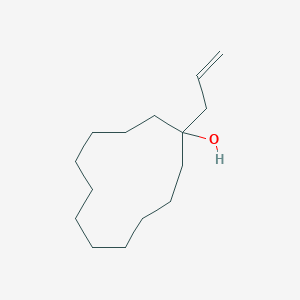


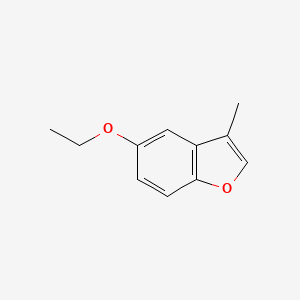
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
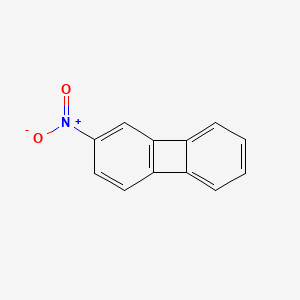

pentasilolane](/img/structure/B14698059.png)
